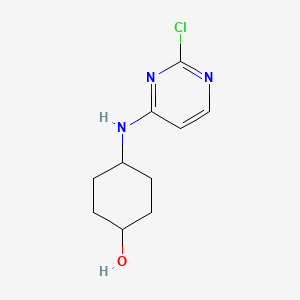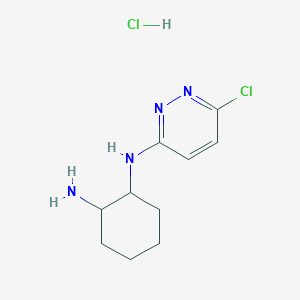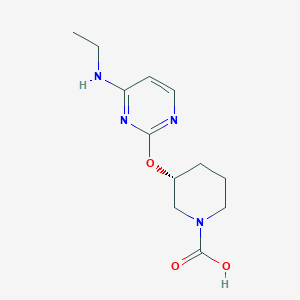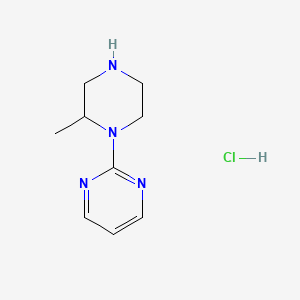
2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-methylpiperazine (a cyclic secondary amine) with pyrimidine (a heterocyclic compound). The hydrochloride salt is formed during the synthesis process. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride consists of a pyrimidine ring fused with a piperazine ring. The chlorine atom is attached to the nitrogen atom of the piperazine ring. Refer to ChemSpider for a visual representation .
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands A series of 2-aminopyrimidines, including variants with methylpiperazine moieties, were synthesized and studied as ligands for the histamine H4 receptor (H4R). These compounds, through optimization, showed potential as anti-inflammatory agents and in pain management, indicating the relevance of H4R antagonists in pain and inflammation treatment (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors Pyrimidine derivatives have been designed as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering a promising approach for Alzheimer's disease treatment. These compounds, including those with methylpiperazin groups, have shown potency as acetylcholinesterase inhibitors and for inhibiting Aβ aggregation (Mohamed et al., 2011).
CB2 Cannabinoid Receptors Antagonists Novel oxazolo[5,4-d]pyrimidines, designed via scaffold hopping and including methylpiperazin substitutions, have been developed as CB2 cannabinoid receptor ligands. These compounds show promising applications in the modulation of the endocannabinoid system, with potential implications in various physiological and pathological processes (Tuo et al., 2018).
PET Imaging Agents for Neuroinflammation Pyrazolo[1,5-a]pyrimidine derivatives, including those with methylpiperazin, have been synthesized for potential use in PET imaging for IRAK4 enzyme in neuroinflammation. These compounds could advance the understanding and diagnosis of neuroinflammatory diseases (Wang et al., 2018).
Cerebroprotective Agents in Ischaemia Certain pyrimidine derivatives, including those with methylpiperazin, have demonstrated cerebroprotective effects in models of focal or global cerebral ischaemia, suggesting their potential application in stroke and related conditions (Smith et al., 1993).
Histamine H3 Receptor Ligands Pyrimidine derivatives, particularly those with methylpiperazin substitutions, have been synthesized and tested for their affinity to human histamine H3 receptors. These compounds have potential applications in developing treatments for disorders related to the histaminergic system (Sadek et al., 2014).
Antitumor Activities Pyrimidine derivatives, including those with methylpiperazin groups, have been synthesized and shown significant antitumor activities against various cancer cell lines, highlighting their potential as anticancer agents (Guo et al., 2012).
Propriétés
IUPAC Name |
2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9;/h2-4,8,10H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCBCOOUELTZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




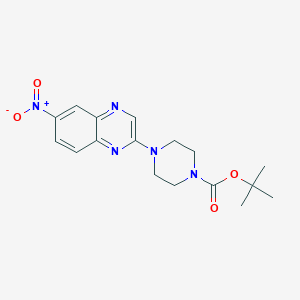

![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)


![1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-](/img/structure/B3102575.png)
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl-](/img/structure/B3102576.png)
![(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3102581.png)

